N-(4-anilinophenyl)-N'-(4-fluorobenzyl)thiourea
Overview
Description
N-(4-anilinophenyl)-N'-(4-fluorobenzyl)thiourea is a useful research compound. Its molecular formula is C20H18FN3S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.12054692 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Thiourea derivatives, including structures similar to N-(4-anilinophenyl)-N'-(4-fluorobenzyl)thiourea, have demonstrated significant antimicrobial activities. A study highlighted the synthesis of thiourea derivatives and their high anti-Mycobacterium smegmatis activity, showcasing their potential in addressing microbial infections (Yolal et al., 2012).
Fluorescent Dyes
Thiourea derivatives have been successfully utilized in the synthesis of fluorescent dyes. For instance, a Boranil fluorophore was modified into various thiourea derivatives, exhibiting strong luminescence and potential applications in biological labeling and imaging (Frath et al., 2012).
Structural and Vibrational Properties
Research on the structural and vibrational properties of thiourea compounds, including X-ray diffraction and vibrational spectroscopy, has provided valuable insights into their stability and potential applications in materials science. A specific study on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea has detailed its crystal structure and theoretical vibrational properties, offering a deeper understanding of its physical and chemical characteristics (Saeed et al., 2010).
Herbicidal Activity
Novel thiourea derivatives have also been explored for their herbicidal activity, with certain compounds showing high effectiveness against specific weed species. This application highlights the potential of thiourea derivatives in agricultural chemistry and pest management (Li et al., 2021).
Antioxidant and DNA-Binding Studies
Thiourea derivatives have been studied for their antioxidant properties and DNA-binding capabilities, suggesting their potential in pharmaceutical applications and as tools in molecular biology. Notably, specific thiourea compounds have shown promising results in preliminary cancer research and studies on molecular interactions with DNA (Tahir et al., 2015).
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-[(4-fluorophenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3S/c21-16-8-6-15(7-9-16)14-22-20(25)24-19-12-10-18(11-13-19)23-17-4-2-1-3-5-17/h1-13,23H,14H2,(H2,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETHYPRDQMFQHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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